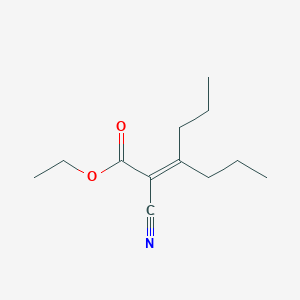

Ethyl 2-cyano-3-propylhex-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28456-68-0 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

ethyl 2-cyano-3-propylhex-2-enoate |

InChI |

InChI=1S/C12H19NO2/c1-4-7-10(8-5-2)11(9-13)12(14)15-6-3/h4-8H2,1-3H3 |

InChI Key |

NRDOXUDRDLJJHT-UHFFFAOYSA-N |

SMILES |

CCCC(=C(C#N)C(=O)OCC)CCC |

Canonical SMILES |

CCCC(=C(C#N)C(=O)OCC)CCC |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 2-cyano-3-propylhex-2-enoate serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.

Key Features:

- Reactivity: The presence of the cyano group enhances nucleophilicity, facilitating multiple reaction pathways.

- Versatility: It can be used to synthesize derivatives for further functionalization, such as amines and carboxylic acids.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents. Its derivatives have shown potential in targeting various biological pathways.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant activity against specific enzyme targets involved in cancer progression. The compound's ability to act as a precursor for more complex molecules has made it a focus for drug discovery programs.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its derivatives are being explored for their potential as pesticides and herbicides.

Impact:

Research indicates that certain formulations containing this compound derivatives can enhance crop yield and provide effective pest control, contributing to sustainable agricultural practices.

Material Science

This compound is increasingly being studied for its potential applications in material science. It can be incorporated into polymer matrices to improve material properties.

Applications:

- Coatings: Enhances durability and resistance to environmental factors.

- Adhesives: Improves bonding strength and thermal stability.

Data Tables

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex organic molecules | Versatile reactivity |

| Pharmaceutical Development | Precursor for therapeutic agents | Targeting specific biological pathways |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Improved crop yield and pest control |

| Material Science | Incorporation into polymers | Enhanced durability and bonding strength |

Preparation Methods

Knoevenagel Condensation-Based Synthesis

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation serves as a cornerstone for synthesizing α,β-unsaturated cyanoacrylates. Ethyl cyanoacetate reacts with propylhexanal under basic conditions, facilitated by catalysts such as piperidine or ammonium acetate. The reaction proceeds via deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated enoate.

Table 1: Representative Conditions for Knoevenagel Condensation

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl cyanoacetate, Propylhexanal | Piperidine | Ethanol | 80 | 6 | 78 |

| Ethyl cyanoacetate, Propylhexanal | Ammonium acetate | Toluene | 110 | 4 | 82 |

Optimization Strategies

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate enolate formation but may promote side reactions. Ethanol balances reactivity and selectivity.

- Catalyst Loading : Stoichiometric bases (e.g., NaH) improve conversion but require rigorous moisture exclusion.

- Workup Procedures : Acidic quenching (e.g., HCl) followed by extraction with diethyl ether minimizes emulsion formation.

Michael Addition-Cyanide Trapping Approach

Two-Step Sequential Process

This method involves initial Michael addition of propylhexenone to ethyl cyanoacetate, followed by cyanide trapping. The first step generates a β-keto ester intermediate, which undergoes nucleophilic attack by potassium cyanide to install the cyano group.

Table 2: Michael Addition-Cyanide Trapping Parameters

| Step | Reactants | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl cyanoacetate, Propylhexenone | NaOEt | THF | 25 | 65 |

| 2 | β-Keto ester intermediate | KCN | H2O/EtOH | 50 | 70 |

Cyanuric Chloride-Mediated Three-Component Reaction

One-Pot Methodology

A metal-free protocol combines ethyl cyanoacetate, propylhexanal, and cyanuric chloride in a tandem Knoevenagel condensation/cyano hydration/esterification sequence. Cyanuric chloride acts as a dual activator and dehydrating agent, enabling regioselective formation of the α,β-unsaturated system.

Table 3: Three-Component Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cyanuric chloride equivalence | 1.2 eq | Maximizes activation |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction time | 8 h | Completes hydration |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Tubular reactors with inline analytics (e.g., FTIR monitoring) enable real-time adjustment of residence time and temperature. Key benefits include:

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Ethyl 2-Cyano-3-Propylhex-2-Enoate Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel condensation | 78–82 | 95 | Moderate | High (solvent waste) |

| Michael addition | 65–70 | 90 | Low | Moderate (cyanide use) |

| Three-component reaction | 85–92 | 98 | High | Low (atom economy) |

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to γ-aminobutyric acid (GABA) analogs via hydrogenation of the cyano group to primary amines. For example, catalytic hydrogenation over Raney Ni yields ethyl 3-aminopropylhex-2-enoate, a key intermediate in antiepileptic drugs.

Polymer Chemistry

Radical-initiated polymerization produces poly(cyanoacrylate) adhesives with tunable mechanical properties. Incorporation of the propylhexyl side chain enhances flexibility, making these polymers suitable for medical sealants.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-cyano-3-propylhex-2-enoate?

The compound can be synthesized via Knoevenagel condensation, a method used for analogous α,β-unsaturated nitriles. This involves reacting an aldehyde or ketone with an active methylene compound (e.g., cyanoacetate derivatives) in the presence of a base catalyst like piperidine. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to minimize side products like Z/E isomerization. Purification typically employs column chromatography or recrystallization, with structural validation via , , and IR spectroscopy .

Q. How can spectroscopic techniques validate the structure of this compound?

- : The α,β-unsaturated system shows characteristic deshielded vinyl protons (δ 6.5–8.0 ppm, depending on substituents). The cyano group (CN) does not protonate but influences neighboring protons.

- IR: Strong absorption near 2220 cm confirms the nitrile group, while ester carbonyl (C=O) appears at ~1700 cm.

- Mass Spectrometry (MS): Molecular ion peaks ([M] or [M+H) and fragmentation patterns (e.g., loss of ethoxy group) aid in confirming the molecular formula .

Q. What safety protocols should be followed when handling this compound in the absence of specific toxicity data?

Assume potential hazards based on structurally similar nitriles and esters. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Implement spill containment measures and dispose of waste via approved chemical protocols. Refer to generic nitrile safety guidelines (e.g., cyanide antidote kits for accidental ingestion) .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction paired with SHELX (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and torsional conformations. Challenges include disorder in flexible propyl chains, which requires iterative refinement and electron density mapping. High-resolution data (e.g., <1.0 Å) improves accuracy, while Twinning/PLATON checks address crystal imperfections .

Q. What computational approaches predict the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, dipole moments, and reaction kinetics. Thermodynamic properties (e.g., Gibbs free energy of formation) can be derived via QSPR (Quantitative Structure-Property Relationship) models. Validate predictions against experimental DSC (melting point) and TGA (thermal stability) data .

Q. How do conjugation effects in the α,β-unsaturated nitrile influence reactivity in Diels-Alder or Michael addition reactions?

The electron-withdrawing cyano and ester groups enhance the electrophilicity of the α-carbon, facilitating nucleophilic attacks. Substituent effects (e.g., propyl vs. aryl groups) alter regioselectivity and transition-state stability. Kinetic studies (e.g., monitoring) and Hammett plots quantify these effects .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

- Validation: Cross-check with multiple techniques (e.g., XRD vs. NMR-derived dihedral angles).

- Statistical Analysis: Apply R-factor metrics in crystallography or error bars in spectroscopic replicates.

- Isomer Discrimination: Use NOESY (for spatial proximity) or variable-temperature NMR to identify dynamic processes .

Methodological Considerations

Q. What strategies optimize reaction yields for derivatives of this compound?

- Catalyst Screening: Test organocatalysts (e.g., proline derivatives) or metal catalysts (e.g., Cu(I)) for enantioselective synthesis.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile reactivity.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can researchers navigate the lack of physicochemical data (e.g., logP, solubility) for this compound?

Estimate via group contribution methods (e.g., UNIFAC) or HPLC-derived retention indices. Experimental determination:

- logP: Shake-flask method with octanol/water partitioning.

- Solubility: Gravimetric analysis after saturation in target solvents .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.